molecular formula C10H8ClN B3254528 2-Chloro-5-methylquinoline CAS No. 23952-31-0

2-Chloro-5-methylquinoline

Cat. No. B3254528
CAS RN: 23952-31-0
M. Wt: 177.63 g/mol
InChI Key: OPQRSEDPFIFKAS-UHFFFAOYSA-N
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Description

2-Chloro-5-methylquinoline is a chemical compound that belongs to the class of quinoline-based heterocycles. It is a yellowish, crystalline, and aromatic compound. The IUPAC name for this compound is 5-chloro-2-methylquinoline . The molecular weight of this compound is 177.63 .


Synthesis Analysis

Quinoline and its analogs have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline and its analogs have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, a novel set of quinoline analogs were synthesized from 2-chloro-3-formylquinoline, malononitrile, and thiophenol as starting materials .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.63 . It is a solid at room temperature .

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

2-Chloro-3-methylquinoline (2Cl3MQ) has been extensively studied for its structural and spectroscopic properties using various techniques such as UV–Vis, NMR, FT-IR, and FT-Raman. These studies are complemented by theoretical evaluations including DFT and TD-DFT quantum chemical calculations. Importantly, the research also explores the pharmaceutical potential of 2Cl3MQ and related compounds through molecular docking analysis, particularly focusing on their interactions with enzymes like Malate Synthase from Mycobacterium Tuberculosis (MtbMS) (Kose, Atac, & Bardak, 2018).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of various 2-chloroquinolin-3-yl ester derivatives from 2-chloroquinoline-3-carbaldehyde have been explored. These compounds were tested for their antimicrobial activities against a range of bacterial and fungal species, with some showing significant effectiveness. This indicates the potential of 2-chloro-5-methylquinoline derivatives in antimicrobial drug development (Tabassum et al., 2014).

Crystal Structure and Antimicrobial Potential

The study of crystal structures of various hydrogen-bonded compounds of methylquinoline with chloro- and nitro-substituted benzoic acids reveals insights into the molecular interactions and bonding patterns. Such understanding is crucial in the design of new compounds with potential pharmaceutical applications (Ishida, 2021).

Safety and Hazards

2-Chloro-5-methylquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQRSEDPFIFKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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